N-(4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}PHENYL)ACETAMIDE
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Overview
Description
N-(4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}PHENYL)ACETAMIDE is a complex organic compound that features a benzodioxole moiety, a sulfamoyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}PHENYL)ACETAMIDE typically involves multiple steps. One common method starts with the preparation of the benzodioxole moiety, which can be synthesized through the condensation of catechol with formaldehyde. This intermediate is then reacted with a suitable sulfonamide to introduce the sulfamoyl group. The final step involves the acylation of the aromatic ring with acetic anhydride to form the acetamide group .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as recrystallization or chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can yield quinone derivatives, while reduction of a nitro group can produce an amine .
Scientific Research Applications
N-(4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}PHENYL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-(4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxole moiety can interact with aromatic residues in proteins, while the sulfamoyl group can form hydrogen bonds with amino acid side chains .
Comparison with Similar Compounds
Similar Compounds
N-(4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}PHENYL)ACETAMIDE: This compound is unique due to the presence of both the benzodioxole and sulfamoyl groups, which confer specific chemical and biological properties.
N-(4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}PHENYL)BENZAMIDE: Similar structure but with a benzamide group instead of an acetamide group, which may alter its reactivity and biological activity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and interact with biological targets in a distinct manner .
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-ylmethylsulfamoyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-11(19)18-13-3-5-14(6-4-13)24(20,21)17-9-12-2-7-15-16(8-12)23-10-22-15/h2-8,17H,9-10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEXJUZBFRBKML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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